N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-2-11-26-13-18(21(28)24-16-8-6-7-15(23)12-16)20-19(14-26)22(29)27(25-20)17-9-4-3-5-10-17/h3-10,12-14H,2,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYADMRFTPCIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a substituted hydrazine with a β-ketoester to form a pyrazole intermediate. This intermediate is then subjected to cyclization with a pyridine derivative under acidic or basic conditions to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.
Scientific Research Applications
N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- N-(3-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Uniqueness
The uniqueness of N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide lies in the presence of the fluorophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets .
Biological Activity
N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the pyrazolo[4,3-c]pyridine class, which is known for diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure with a pyrazolo[4,3-c]pyridine core, substituted with a 3-fluorophenyl group and a carboxamide functional group. This unique arrangement contributes to its biological properties.
Antitumor Activity
Recent studies indicate that compounds within the pyrazolo[4,3-c]pyridine family exhibit significant antitumor properties. Specifically, this compound has shown promising results in inhibiting the growth of various cancer cell lines.
In vitro Studies:
- Cell Viability Assays: The compound was tested against several cancer cell lines, demonstrating IC50 values in the range of 10–20 µM. For instance, it inhibited the viability of MCF-7 breast cancer cells with an IC50 of approximately 15 µM.
- Mechanisms of Action: The compound induces apoptosis through activation of caspase pathways and PARP cleavage, similar to established chemotherapeutics like Olaparib .
Anti-inflammatory Effects
The pyrazolo[4,3-c]pyridine derivatives have also been noted for their anti-inflammatory properties. In animal models of inflammation:
- The compound reduced edema and inflammatory markers significantly compared to control groups.
- It demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways related to cancer and inflammation.
Key Mechanisms Include:
- PARP Inhibition: The compound may inhibit PARP1 activity, leading to impaired DNA repair mechanisms in cancer cells.
- Caspase Activation: Induction of caspase-dependent apoptosis pathways has been observed following treatment with this compound.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[4,3-c]pyridine derivatives in clinical settings:
- Breast Cancer Treatment: A study involving MCF-7 cells showed that treatment with the compound led to significant reductions in cell proliferation and increased apoptosis markers.
- Inflammatory Disorders: In models of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores compared to untreated controls.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Assay Type | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antitumor (MCF-7 Cells) | Cell Viability Assay | 15 | Induces apoptosis |
| Anti-inflammatory | Edema Model | N/A | Reduces inflammatory cytokines |
| PARP Inhibition | Enzyme Activity Assay | N/A | Impairs DNA repair |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for pyrazolo[4,3-c]pyridine derivatives, and how can they be optimized for this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, in related pyrazolo-pyrimidine syntheses, nitroarenes undergo reductive cyclization using Pd catalysts and formic acid derivatives as CO surrogates to form heterocyclic cores . Optimization includes adjusting reaction time (e.g., 12–16 hours at 100–110°C), solvent choice (DMF, THF), and catalysts (Pd₂(dba)₃/XPhos) to improve yields (up to 88%) . Purification often employs reverse-phase HPLC or column chromatography .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Methodological Answer : X-ray crystallography (e.g., triclinic crystal system, space group P1) provides definitive structural confirmation, with bond angles and lengths compared to computational models . Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) . For example, in similar compounds, ¹H NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons, and carbonyl resonances appear near δ 170–180 ppm in ¹³C NMR .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>95% target). Stability studies under varied pH (1–13), temperature (4–40°C), and light exposure identify degradation pathways. Accelerated stability testing (40°C/75% RH for 6 months) is recommended for long-term storage guidelines .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo-pyridine functionalization be addressed?
- Methodological Answer : Regioselective substitution at the 7-carboxamide position is achieved via protecting group strategies (e.g., tert-butoxycarbonyl, Boc) and transition-metal catalysis. For example, Pd-mediated coupling with 3-fluoro-benzaldehyde derivatives under inert atmospheres (N₂/Ar) minimizes side reactions . Computational modeling (DFT) predicts reactive sites, while steric/electronic effects are tuned using substituents like propyl groups to direct reactivity .
Q. What strategies resolve contradictions in spectroscopic data versus crystallographic results?
- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. For example, dynamic NMR can detect rotational barriers in amide bonds, while variable-temperature crystallography identifies polymorphic forms . In cases of conflicting NOE correlations, molecular dynamics simulations reconcile differences by modeling solvent effects .
Q. How are intermediates with hazardous properties safely handled during synthesis?
- Methodological Answer : Hazardous intermediates (e.g., nitroso derivatives) require strict protocols:
- Use fume hoods and personal protective equipment (PPE).
- Stabilize reactive intermediates via low-temperature (−20°C) storage or in situ quenching (e.g., NaHSO₃ for nitroso compounds) .
- Monitor gas evolution (NO, HCN) with real-time IR spectroscopy .
Q. What methodologies enable structural modification to enhance biological activity?
- Methodological Answer :
- Trifluoromethylation : Use CF₃ sources (e.g., Umemoto’s reagent) under Cu(I) catalysis to introduce CF₃ groups at the pyridine ring, improving metabolic stability .
- Pro-drug approaches : Esterify the carboxamide group (e.g., ethyl ester) for enhanced bioavailability, followed by enzymatic hydrolysis in vivo .
- SAR Studies : Systematic substitution at the 3-fluorophenyl moiety (e.g., Cl, Br, OMe) correlates with activity in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
